molecular formula C9H8Cl2O B043605 2,3-Dichloro-1-phenylpropan-1-one CAS No. 125312-85-8

2,3-Dichloro-1-phenylpropan-1-one

Cat. No. B043605
M. Wt: 203.06 g/mol
InChI Key: QLEVLWYKDVQOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-1-phenylpropan-1-one, also known as chloroacetone, is a colorless liquid with a pungent odor. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Chloroacetone is widely used in scientific research due to its unique chemical properties and versatile applications.

Mechanism Of Action

Chloroacetone acts as an electrophile and can react with nucleophiles, such as amines, alcohols, and thiols. The reaction proceeds through the formation of an intermediate, which can undergo further reactions to form various organic compounds. Chloroacetone can also react with biological molecules, such as proteins and DNA, and cause cellular damage. The mechanism of action of 2,3-Dichloro-1-phenylpropan-1-onee is complex and depends on the specific reaction conditions and biological system.

Biochemical And Physiological Effects

Chloroacetone can cause various biochemical and physiological effects depending on the exposure route and dose. Inhalation of 2,3-Dichloro-1-phenylpropan-1-onee can cause respiratory irritation, coughing, and chest pain. Skin contact with 2,3-Dichloro-1-phenylpropan-1-onee can cause chemical burns, blisters, and dermatitis. Ingestion of 2,3-Dichloro-1-phenylpropan-1-onee can cause gastrointestinal irritation, nausea, and vomiting. Chloroacetone is also toxic to aquatic organisms and can cause environmental damage. The biochemical and physiological effects of 2,3-Dichloro-1-phenylpropan-1-onee are important considerations in its scientific research application.

Advantages And Limitations For Lab Experiments

Chloroacetone has several advantages for lab experiments, such as its high reactivity and versatility in organic synthesis. Chloroacetone can also be easily handled and stored under normal laboratory conditions. However, 2,3-Dichloro-1-phenylpropan-1-onee is highly toxic and requires special handling and disposal procedures. Chloroacetone can also react with other chemicals in the laboratory and cause safety hazards. The advantages and limitations of 2,3-Dichloro-1-phenylpropan-1-onee should be carefully considered in its scientific research application.

Future Directions

There are several future directions for the scientific research of 2,3-Dichloro-1-phenylpropan-1-onee. One direction is to study the mechanism of action of 2,3-Dichloro-1-phenylpropan-1-onee in biological systems and its toxicological effects. Another direction is to develop new synthetic methods for 2,3-Dichloro-1-phenylpropan-1-onee and its derivatives. Chloroacetone can also be used as a building block in the synthesis of new pharmaceuticals and agrochemicals. In addition, the environmental impact of 2,3-Dichloro-1-phenylpropan-1-onee should be further investigated to ensure its safe use and disposal.
Conclusion
In conclusion, 2,3-Dichloro-1-phenylpropan-1-onee is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is widely used in scientific research due to its unique chemical properties and versatile applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,3-Dichloro-1-phenylpropan-1-onee have been discussed in this paper. Chloroacetone is a valuable tool in organic synthesis and scientific research, but its toxicological effects and environmental impact should be carefully considered.

Synthesis Methods

Chloroacetone can be synthesized by the reaction of acetone with chlorine gas in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, chlorohydrin, which is then dehydrated to form 2,3-Dichloro-1-phenylpropan-1-onee. The reaction conditions, such as temperature, pressure, and catalyst, can affect the yield and purity of 2,3-Dichloro-1-phenylpropan-1-onee. The synthesis of 2,3-Dichloro-1-phenylpropan-1-onee is an important process in the production of various organic compounds.

Scientific Research Applications

Chloroacetone is widely used in scientific research due to its unique chemical properties and versatile applications. It is used as a reagent in organic synthesis, such as the preparation of α-halo ketones, α,β-unsaturated ketones, and other organic compounds. Chloroacetone is also used as a starting material in the synthesis of pharmaceuticals and agrochemicals, such as the herbicide chloroacetanilide. In addition, 2,3-Dichloro-1-phenylpropan-1-onee is used as a chemical warfare agent and is studied for its toxicological effects.

properties

CAS RN

125312-85-8

Product Name

2,3-Dichloro-1-phenylpropan-1-one

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2,3-dichloro-1-phenylpropan-1-one

InChI

InChI=1S/C9H8Cl2O/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

QLEVLWYKDVQOTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(CCl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CCl)Cl

synonyms

1-Propanone, 2,3-dichloro-1-phenyl- (9CI)

Origin of Product

United States

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